Sibirioside A

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Sibirioside A beinhaltet in der Regel die Extraktion aus Scrophulariae Radix. Das Extraktionsverfahren umfasst die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) in Kombination mit einer Ionenfallen-Flugzeit-Mehrstufen-Massenspektrometrie (HPLC-ESI-IT-TOF-MS) zur Identifizierung und Reinigung der Verbindung . Die chemische Struktur von this compound wurde mittels Kernspinresonanzspektroskopie (NMR) bestätigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound basiert in erster Linie auf der Extraktion aus natürlichen Quellen. Der Prozess beinhaltet die Trennung und Reinigung der Verbindung aus Scrophulariae Radix unter Verwendung fortschrittlicher chromatographischer Techniken . Die Skalierbarkeit dieser Methode stellt eine konstante Versorgung mit der Verbindung für Forschung und potenzielle therapeutische Anwendungen sicher.

Analyse Chemischer Reaktionen

Primary Metabolic Reactions

Sibirioside A undergoes six major metabolic reactions in vivo:

-

Hydrolysis : Cleavage of glycosidic bonds.

-

Reduction : Conversion of carbonyl groups to hydroxyl groups.

-

Hydroxylation : Addition of hydroxyl groups to the aromatic ring.

-

Methylation : Transfer of methyl groups to phenolic hydroxyls.

-

Sulfation : Conjugation with sulfate groups.

These reactions occur predominantly in the liver, stomach, and small intestine due to enzymatic activity .

Fragmentation Behavior

In negative ion mode mass spectrometry, this compound exhibits characteristic fragments:

-

Quasimolecular ion peaks at m/z 633.2014 ([M − H]⁻).

-

Key fragments: m/z 485.1416 (loss of cinnamic acid, 148 Da) and m/z 323.0932 (sucrose core after glucosyl loss) .

This fragmentation pattern aids in metabolite identification (Figure 1 in source ).

Identified Metabolites

Four metabolites of this compound were characterized:

| Metabolite | Retention Time (min) | Molecular Formula | Key Fragments (m/z) | Proposed Structure Modification |

|---|---|---|---|---|

| SM1 | 18.742 | C₂₇H₃₈O₁₇ | 485.1416, 323.0932 | Hydrolysis + glucuronidation |

| SM2 | 21.309 | C₂₈H₄₀O₁₇ | 499.1572, 337.1098 | Methylation + hydroxylation |

| SM3 | 23.115 | C₂₇H₃₈O₁₆S | 469.1287, 323.0932 | Sulfation |

| SM4 | 24.513 | C₂₇H₃₈O₁₇ | 485.1416, 323.0932 | Gluconylation |

Data derived from LC-MS analysis .

Tissue Distribution

This compound and its metabolites were detected in multiple rat tissues:

-

High concentration : Stomach, small intestine, kidney, and liver.

-

Low concentration : Heart, spleen, and lung .

Notably, the parent compound was absent in blood plasma, suggesting rapid metabolism .

Elimination Pathways

-

Feces : Primary route for this compound metabolites (e.g., SM1–SM4).

-

Urine : Minor elimination pathway (<5% of total metabolites) .

Pharmacological Implications

Metabolites like SM1 and SM4 showed predicted bioactivities via PharmMapper analysis, including anti-diabetic and anti-inflammatory effects . Gluconylated metabolites (e.g., SM4) may enhance bioavailability due to increased solubility .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Sibirioside A serves as a reference compound in the study of phenylpropanoid glycosides. Its unique structure facilitates research into the chemical properties and behavior of similar compounds. The compound is often utilized in chromatographic techniques for the purification and identification of other phytochemicals.

Biological Applications

This compound has shown promise in the treatment of diabetes . Pharmacological analyses suggest that several metabolites may exhibit anti-diabetic properties based on their interactions with metabolic pathways associated with glucose regulation . The predicted bioactivities align with traditional uses of Scrophulariae Radix in herbal medicine.

Industrial Applications

In industry, this compound is being explored for its potential use in natural product-based pharmaceuticals . Given the increasing consumer preference for natural ingredients in health products, this compound could serve as a key component in developing new therapeutic agents derived from botanical sources.

Case Studies

- Adaptogenic Properties : Initial studies indicate that this compound may help the body adapt to stress by regulating the hypothalamic-pituitary-adrenal axis. This adaptogenic effect is being investigated further to confirm its efficacy in human subjects.

- Diabetes Management : Research focusing on the anti-diabetic effects of this compound has shown promising results in animal models. These studies are crucial for understanding how this compound can be integrated into treatment regimens for metabolic disorders .

Wirkmechanismus

The mechanism of action of Sibirioside A involves its interaction with various molecular targets and pathways. It is widely distributed in tissues such as the heart, liver, spleen, lung, kidney, stomach, and small intestine . The compound exerts its effects through metabolic reactions, including hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . These reactions result in the formation of bioactive metabolites that contribute to its therapeutic properties .

Vergleich Mit ähnlichen Verbindungen

Sibirioside A wird mit anderen Phenylpropanoidglykosiden wie Angoroside C verglichen. Obwohl beide Verbindungen ähnliche Stoffwechselwege aufweisen, ist this compound in seiner Verteilung und seinen Eliminationmustern einzigartig. This compound wird hauptsächlich über den Stuhl ausgeschieden, während Angoroside C über den Urin ausgeschieden wird . Dieser Unterschied unterstreicht die Einzigartigkeit von this compound in Bezug auf seine Pharmakokinetik und potenziellen therapeutischen Anwendungen.

Liste ähnlicher Verbindungen

- Angoroside C

- Acteoside

- Forsythoside B

- Verbascoside

Biologische Aktivität

Sibirioside A is a phenylpropanoid glycoside derived from Scrophulariae Radix, a traditional Chinese medicinal herb. It has garnered attention for its diverse biological activities, particularly in the context of diabetes management and potential antiviral properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and therapeutic potential.

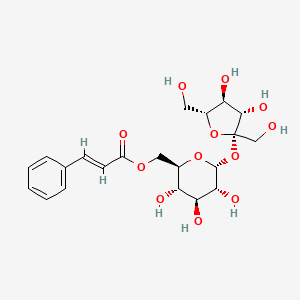

Chemical Structure and Properties

This compound has the chemical formula and is classified under phenylpropanoid glycosides. Its structure consists of a phenolic component linked to a sugar moiety, which is characteristic of this class of compounds. The detailed structural information can be found in various chemical databases like PubChem .

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. A study identified several metabolites of this compound that may contribute to its pharmacological effects, including potential anti-diabetic activity. The metabolites SM1, SM2, and SM3 were highlighted as promising candidates for diabetes treatment based on their predicted bioactivities .

The mechanisms by which this compound exerts its effects include:

- Inhibition of Glucose Absorption : this compound may reduce glucose absorption in the intestines, thereby lowering blood sugar levels.

- Enhancement of Insulin Sensitivity : It has been suggested that this compound improves insulin sensitivity, aiding in better glucose metabolism.

- Antioxidant Activity : The compound also displays antioxidant properties, which can mitigate oxidative stress associated with diabetes .

Antiviral Properties

Recent studies have explored the potential of this compound against viral infections, particularly SARS-CoV-2. In vitro assays demonstrated that phenolic compounds, including derivatives like this compound, can inhibit viral proteases critical for the virus's life cycle . This positions this compound as a candidate for further research in antiviral drug development.

Metabolic Pathways

The metabolism of this compound involves several key processes:

- Hydrolysis : Breaking down into simpler components.

- Methylation and Sulfation : Modifications that enhance solubility and excretion.

- Distribution : Studies have shown that this compound is widely distributed across various tissues including the heart, liver, spleen, lung, and kidneys in animal models .

The metabolites identified include SM1, SM2, and SM3, which are believed to retain some pharmacological activities. The metabolic pathways are illustrated in the following table:

| Metabolite | Chemical Structure | Predicted Activity |

|---|---|---|

| SM1 | CHO | Antidiabetic |

| SM2 | CHO | Antioxidant |

| SM3 | CHO | Potential antiviral |

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is primarily eliminated via feces. Understanding its absorption and elimination pathways is crucial for optimizing its therapeutic use .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups.

- Antiviral Activity : Molecular docking studies have shown that this compound binds effectively to viral proteases, suggesting its potential as an antiviral agent against SARS-CoV-2 .

- Safety and Efficacy : Long-term studies indicate that this compound does not exhibit significant toxicity at therapeutic doses.

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O12/c22-8-12-16(26)19(29)21(10-23,32-12)33-20-18(28)17(27)15(25)13(31-20)9-30-14(24)7-6-11-4-2-1-3-5-11/h1-7,12-13,15-20,22-23,25-29H,8-10H2/b7-6+/t12-,13-,15-,16-,17+,18-,19+,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHAUBLELZYXKD-ZJKHXSAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.